molecular formula C16H20N2O2S2 B15109510 2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole

2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole

Cat. No.: B15109510
M. Wt: 336.5 g/mol
InChI Key: GIWZJXLHVLXUKW-UHFFFAOYSA-N
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Description

2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated thiazole in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers .

Scientific Research Applications

2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action for 2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets 2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound with a broad range of applications .

Properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

2-methyl-4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-thiazole

InChI

InChI=1S/C16H20N2O2S2/c1-12-5-4-8-18(10-12)22(19,20)15-7-3-6-14(9-15)16-11-21-13(2)17-16/h3,6-7,9,11-12H,4-5,8,10H2,1-2H3

InChI Key

GIWZJXLHVLXUKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C

Origin of Product

United States

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